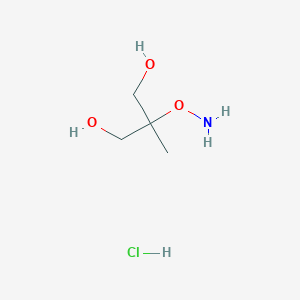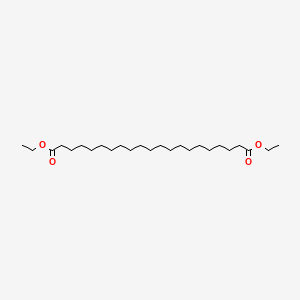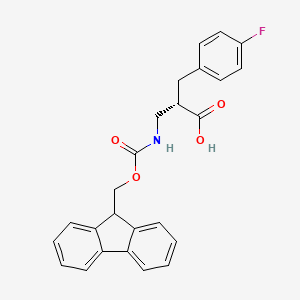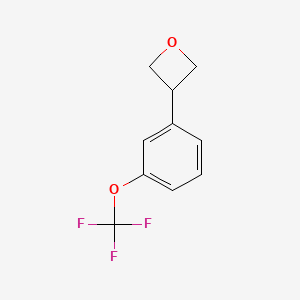
3-(3-(Trifluoromethoxy)phenyl)oxetane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3-(Trifluoromethoxy)phenyl)oxetane is a compound that features a four-membered oxetane ring substituted with a trifluoromethoxy group on the phenyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-(Trifluoromethoxy)phenyl)oxetane typically involves the formation of the oxetane ring through epoxide opening reactions. One common method is the reaction of epoxides with trimethyloxosulfonium ylide, which facilitates the ring closure to form the oxetane structure . The reaction conditions often require moderate heating, typically around 70-110°C, and the use of solvents like dimethyl sulfoxide (DMSO) or tert-butanol .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimizations for scale-up. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 3-(3-(Trifluoromethoxy)phenyl)oxetane undergoes various chemical reactions, including:
Oxidation: The oxetane ring can be oxidized to form more complex structures.
Reduction: Reduction reactions can modify the trifluoromethoxy group or the phenyl ring.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxetane ring.
Common Reagents and Conditions:
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) are commonly used for oxidation reactions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles like trimethylsilyl bromide (TMSBr) are used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of epoxides or other oxygenated derivatives, while substitution reactions can yield bromohydrin derivatives .
Wissenschaftliche Forschungsanwendungen
3-(3-(Trifluoromethoxy)phenyl)oxetane has several scientific research applications:
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Wirkmechanismus
The mechanism by which 3-(3-(Trifluoromethoxy)phenyl)oxetane exerts its effects involves its interaction with various molecular targets. The oxetane ring’s strain and the electron-withdrawing trifluoromethoxy group influence its reactivity and binding affinity. These interactions can modulate enzyme activity, receptor binding, and other biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
3-(Trifluoromethoxy)phenylboronic acid: Shares the trifluoromethoxy group but lacks the oxetane ring.
2,2-Disubstituted oxetanes: Similar ring structure but different substituents.
3-Phenylpropanol oxetane ethers: Similar oxetane ring but different functional groups.
Uniqueness: 3-(3-(Trifluoromethoxy)phenyl)oxetane is unique due to the combination of the trifluoromethoxy group and the oxetane ring. This combination imparts distinct physicochemical properties, such as increased polarity and stability, making it valuable for various applications .
Eigenschaften
Molekularformel |
C10H9F3O2 |
|---|---|
Molekulargewicht |
218.17 g/mol |
IUPAC-Name |
3-[3-(trifluoromethoxy)phenyl]oxetane |
InChI |
InChI=1S/C10H9F3O2/c11-10(12,13)15-9-3-1-2-7(4-9)8-5-14-6-8/h1-4,8H,5-6H2 |
InChI-Schlüssel |
VQCJUSRVHZCCFB-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(CO1)C2=CC(=CC=C2)OC(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



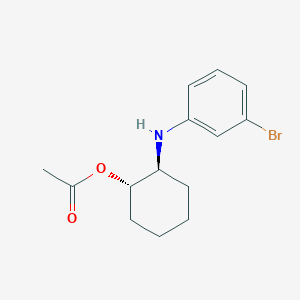
![2-(2,3-Dihydrobenzofuran-5-yl)hexahydroimidazo[1,5-a]pyrazin-3(2H)-one](/img/structure/B12952339.png)

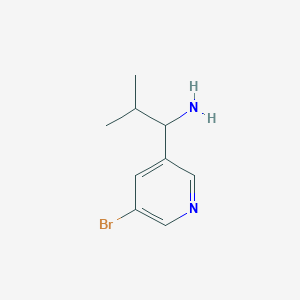
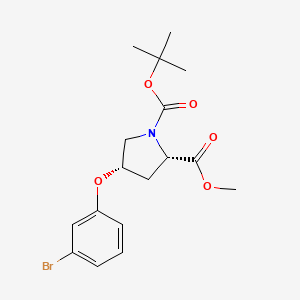
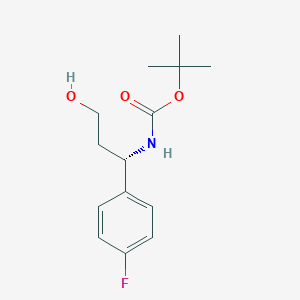
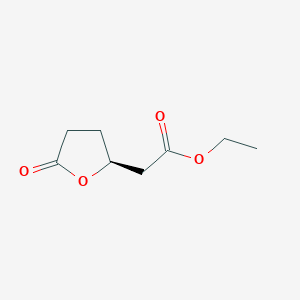
![6-chloro-4-methyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazine](/img/structure/B12952359.png)
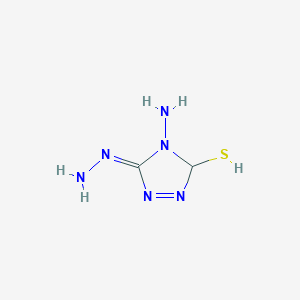
![2-tert-butyl 8-methyl 6-bromo-3,4-dihydropyrrolo[1,2-a]pyrazine-2,8(1H)-dicarboxylate](/img/structure/B12952366.png)
